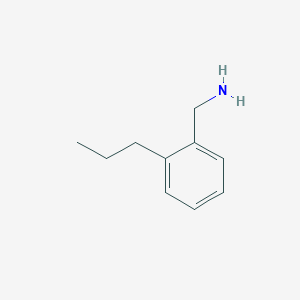

(2-Propylphenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

104293-83-6 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

(2-propylphenyl)methanamine |

InChI |

InChI=1S/C10H15N/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7H,2,5,8,11H2,1H3 |

InChI Key |

PMVKAPTVFIPZNA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=CC=C1CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (2-Propylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Propylphenyl)methanamine is a primary amine of interest in medicinal chemistry and drug discovery due to its structural motifs that can be found in various biologically active compounds. This technical guide provides a comprehensive overview of the plausible synthetic routes and detailed characterization of this compound. The synthesis section outlines two primary methodologies: the reductive amination of 2-propylbenzaldehyde and the reduction of 2-propylbenzonitrile. The characterization section details the expected analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and detailed, hypothetical experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the described processes.

Synthesis of this compound

The synthesis of this compound can be approached through two main synthetic pathways, both starting from commercially available or readily synthesizable precursors.

Synthesis of Precursors

1.1.1. Synthesis of 2-Propylbenzaldehyde

2-Propylbenzaldehyde serves as a key precursor for the reductive amination pathway. Its synthesis can be achieved via the formylation of propylbenzene. One common method is the Gattermann-Koch reaction or a related formylation reaction.

1.1.2. Synthesis of 2-Propylbenzonitrile

2-Propylbenzonitrile is the precursor for the nitrile reduction pathway. It can be synthesized from 2-propylaniline via a Sandmeyer reaction, or from 2-propylbenzaldehyde via its oxime followed by dehydration.

Synthetic Pathways to this compound

1.2.1. Pathway A: Reductive Amination of 2-Propylbenzaldehyde

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. This process involves the initial formation of an imine from 2-propylbenzaldehyde and an amine source (e.g., ammonia), followed by in-situ reduction to the desired primary amine.

-

Reaction Scheme:

-

2-Propylbenzaldehyde reacts with ammonia to form an intermediate imine.

-

The imine is then reduced by a suitable reducing agent to yield this compound.

-

A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

1.2.2. Pathway B: Reduction of 2-Propylbenzonitrile

The reduction of a nitrile group is a direct and efficient method for the synthesis of primary amines.

-

Reaction Scheme:

-

The cyano group of 2-propylbenzonitrile is reduced to a primary amine using a strong reducing agent.

-

Commonly used reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation over a suitable catalyst (e.g., Raney nickel, palladium on carbon).

Experimental Protocols

General Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and reagents should be used where specified.

-

Reactions involving reactive hydrides (e.g., LiAlH₄) must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Purification of the final product is typically achieved by column chromatography or distillation.

Protocol for Reductive Amination of 2-Propylbenzaldehyde

-

Imine Formation: To a solution of 2-propylbenzaldehyde (1.0 eq) in methanol, an excess of ammonia in methanol (e.g., 7 N solution, 5-10 eq) is added. The mixture is stirred at room temperature.

-

Reduction: After stirring for a designated time (e.g., 1-2 hours), a reducing agent such as sodium borohydride (1.5 - 2.0 eq) is added portion-wise at 0 °C.

-

Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel.

Protocol for Reduction of 2-Propylbenzonitrile

-

Reaction Setup: A solution of 2-propylbenzonitrile (1.0 eq) in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 - 2.0 eq) in the same solvent at 0 °C under an inert atmosphere.

-

Reaction: The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure complete reaction.

-

Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).

-

Purification: The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. The following tables summarize the expected quantitative data.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 4H | Aromatic protons |

| ~3.9 | s | 2H | -CH₂-NH₂ |

| ~2.6 | t | 2H | Ar-CH₂-CH₂-CH₃ |

| ~1.6 | sextet | 2H | Ar-CH₂-CH₂-CH₃ |

| ~1.5 | br s | 2H | -NH₂ |

| ~0.9 | t | 3H | Ar-CH₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Quaternary Ar-C |

| ~139 | Quaternary Ar-C |

| ~130 | Ar-CH |

| ~127 | Ar-CH |

| ~126 | Ar-CH |

| ~125 | Ar-CH |

| ~45 | -CH₂-NH₂ |

| ~37 | Ar-CH₂-CH₂-CH₃ |

| ~24 | Ar-CH₂-CH₂-CH₃ |

| ~14 | Ar-CH₂-CH₂-CH₃ |

Predicted FTIR Data

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380, ~3300 | Medium | N-H stretch (primary amine) |

| ~3060, ~3020 | Medium | Aromatic C-H stretch |

| ~2960, ~2870 | Strong | Aliphatic C-H stretch |

| ~1600, ~1490, ~1450 | Medium | Aromatic C=C stretch |

| ~1600 - ~1500 | Medium | N-H bend (scissoring) |

| ~850 - ~750 | Strong | C-H out-of-plane bend |

Primary amines typically show two N-H stretching bands due to symmetric and asymmetric vibrations[1][2][3][4].

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 149 | Moderate | [M]⁺ (Molecular Ion) |

| 132 | High | [M - NH₃]⁺ |

| 120 | High | [M - C₂H₅]⁺ (loss of ethyl group) |

| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |

The presence of an odd-numbered molecular weight is indicative of a compound containing an odd number of nitrogen atoms, according to the nitrogen rule[5]. The fragmentation of benzylamines often involves the loss of ammonia[6].

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Reductive Amination Logical Relationship

Caption: Logical steps in reductive amination.

Conclusion

References

- 1. rockymountainlabs.com [rockymountainlabs.com]

- 2. tutorchase.com [tutorchase.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (2-Propylphenyl)methanamine

This technical guide provides a comprehensive overview of the core physicochemical properties of (2-Propylphenyl)methanamine. The information is tailored for researchers, scientists, and professionals in drug development, offering both predicted data and detailed experimental protocols for its determination. This document aims to serve as a foundational resource for the synthesis, characterization, and potential application of this compound.

Physicochemical Properties of this compound

Due to the limited availability of experimental data for this compound in publicly accessible literature, the following table summarizes its predicted physicochemical properties. These estimations are derived from the known properties of structurally similar compounds, such as benzylamine and its derivatives, and are intended to provide a reliable starting point for experimental design and evaluation.[1][2][3][4]

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.24 g/mol |

| Boiling Point | Approx. 210-220 °C |

| Melting Point | Not applicable (liquid at room temperature) |

| Density | Approx. 0.95 g/cm³ |

| pKa | Approx. 9.5 |

| Water Solubility | Sparingly soluble |

| LogP (Octanol-Water Partition Coefficient) | Approx. 2.5-3.0 |

Experimental Methodologies

The following sections detail standard experimental protocols for the determination of the key physicochemical properties of a novel primary amine like this compound.

Boiling Point Determination

The boiling point is a fundamental physical property that is indicative of a substance's purity.[5] It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5][6]

Thiele Tube Method:

This method is suitable for small sample volumes.[7]

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.[5]

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.[6]

-

The test tube is attached to a thermometer, and both are immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[6][7]

-

The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection.[6]

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.[7][8]

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][8]

Melting Point Determination of the Hydrochloride Salt

Since this compound is a liquid at room temperature, its melting point is typically determined for its solid salt form, such as the hydrochloride salt. A pure crystalline solid will have a sharp melting point range of 0.5-1.0°C.

Capillary Method:

-

A small amount of the finely powdered, dry amine hydrochloride salt is packed into a capillary tube to a height of 2-3 mm.[9][10]

-

The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady rate until the temperature is about 10-15°C below the expected melting point.[10]

-

The heating rate is then reduced to approximately 1-2°C per minute to allow for accurate determination.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[9]

Density Determination

Density is the mass per unit volume of a substance.[11]

Pycnometer Method:

-

A clean, dry pycnometer (a flask of a specific, known volume) is weighed accurately (m₁).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again (m₂).

-

The mass of the liquid is calculated (m₂ - m₁).

-

The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

This procedure can also be performed using a volumetric flask.[11]

pKa Determination

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid.

Potentiometric Titration:

-

A solution of the amine of a known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent if solubility is low.[12]

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[12][13]

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.[12]

-

The pH of the solution is recorded after each addition of the titrant.[13]

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.[14]

Solubility Determination

Aqueous solubility is a critical property, especially in drug development, as it affects absorption and distribution.[15]

Shake-Flask Method (OECD Guideline 105):

-

An excess amount of the this compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).[16]

-

The solution is then filtered or centrifuged to remove any undissolved solid or liquid.[16]

-

The concentration of the dissolved amine in the aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).[16]

-

This concentration represents the aqueous solubility of the compound at that temperature.

Workflow for Physicochemical Characterization of a New Chemical Entity

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 3. Benzylamine - Wikipedia [en.wikipedia.org]

- 4. 100-46-9 CAS MSDS (Benzylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 16. filab.fr [filab.fr]

(2-Propylphenyl)methanamine CAS number and supplier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of (2-Propylphenyl)methanamine, a chemical compound of interest in various research and development sectors. This document summarizes its fundamental properties, lists known suppliers, and outlines a general synthetic approach.

Chemical Identification and Properties

This compound, also known as 2-propylbenzylamine, is an organic compound with the chemical formula C10H15N. Its structure consists of a methanamine group attached to a phenyl ring, which is substituted with a propyl group at the ortho position.

Table 1: Chemical and Physical Data for this compound

| Identifier | Value |

| CAS Number | 104293-83-6 |

| Molecular Formula | C10H15N |

| Molecular Weight | 149.23 g/mol |

Commercial Availability

This compound is available from a number of specialized chemical suppliers. Researchers can procure this compound from the following vendors:

Table 2: Suppliers of this compound (CAS: 104293-83-6)

| Supplier | Location | Purity |

| AK Scientific | Union City, CA, USA | 95% |

| Smolecule | City, Country | Not Specified |

| Shanghai Amole Biotechnology Co., Ltd. | Shanghai, China | Not Specified |

Note: Availability and purity may vary. Please consult the suppliers directly for the most current information.

Synthesis Methodology

General Synthesis Workflow

Caption: General synthesis workflow for this compound.

Note on Experimental Protocol: A detailed, peer-reviewed experimental protocol for the synthesis of this compound (CAS 104293-83-6) is not available in the public domain at the time of this report. The above workflow represents a general chemical transformation and would require significant optimization and characterization by trained chemists.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available research detailing the specific biological activity or the signaling pathways associated with this compound. Further investigation is required to elucidate its pharmacological and toxicological profiles.

Logical Relationship Diagram: Information Unavailability

Caption: Current lack of public data on biological activity.

Conclusion

This compound is a commercially available chemical compound with a defined chemical structure and CAS number. While a general synthetic approach can be proposed, detailed experimental protocols and information regarding its biological effects are currently absent from the scientific literature. This presents an opportunity for novel research to explore the synthesis, characterization, and potential applications of this molecule in drug discovery and other scientific fields. Researchers interested in this compound should consider these knowledge gaps in their experimental design.

Spectral Data Analysis of (2-Propylphenyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Propylphenyl)methanamine is a primary amine featuring a benzyl structure with a propyl substituent at the ortho position. Understanding its spectral characteristics is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical and pharmaceutical contexts. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectral data alongside general experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. This data was generated using computational models and should be considered as an estimation. Experimental verification is recommended for definitive structural confirmation.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.35 | m | 4H | Ar-H |

| ~3.85 | s | 2H | -CH₂-NH₂ |

| ~2.60 | t | 2H | Ar-CH₂-CH₂-CH₃ |

| ~1.65 | sxt | 2H | Ar-CH₂-CH₂-CH₃ |

| ~1.60 | br s | 2H | -NH₂ |

| ~0.95 | t | 3H | Ar-CH₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Assignment |

| ~141.5 | Ar-C (quaternary, C2) |

| ~139.0 | Ar-C (quaternary, C1) |

| ~130.0 | Ar-C H |

| ~127.5 | Ar-C H |

| ~126.0 | Ar-C H |

| ~125.5 | Ar-C H |

| ~45.0 | -C H₂-NH₂ |

| ~37.0 | Ar-C H₂-CH₂-CH₃ |

| ~24.0 | Ar-CH₂-C H₂-CH₃ |

| ~14.0 | Ar-CH₂-CH₂-C H₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, two bands | N-H stretch (primary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium-Strong | Aliphatic C-H stretch |

| 1600-1620 | Medium | N-H bend (scissoring) |

| 1450-1500 | Medium-Strong | Aromatic C=C stretch |

| 1000-1250 | Medium | C-N stretch |

| 690-900 | Strong, broad | N-H wag |

| 740-780 | Strong | ortho-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Assignment |

| 149 | Moderate | [M]⁺ (Molecular Ion) |

| 132 | Moderate | [M-NH₃]⁺ |

| 120 | Strong | [M-C₂H₅]⁺ (loss of ethyl from propyl) |

| 106 | Moderate | [C₈H₁₀]⁺ (Tropylium-like ion) |

| 91 | Very Strong | [C₇H₇]⁺ (Tropylium ion, base peak) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are general protocols for obtaining NMR, IR, and MS spectra for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and locked onto the deuterium signal of the solvent.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For improved signal-to-noise, multiple scans (e.g., 8 or 16) can be acquired and averaged.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer acquisition time are typically required. A spectral width of 0-220 ppm is common for organic molecules.

-

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the liquid sample directly onto the ATR crystal. Ensure the crystal surface is clean before and after the measurement.

-

Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization (Electron Ionization - EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

Data Interpretation: Analyze the fragmentation pattern to deduce the structure of the molecule. The molecular ion peak confirms the molecular weight, and the fragment ions provide information about the different structural motifs.

Visualizations

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a generalized workflow for obtaining and analyzing spectral data for a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected NMR, IR, and MS spectral data for this compound. While the presented data is based on computational predictions, it serves as a valuable reference for researchers and scientists. The included general experimental protocols offer a practical framework for obtaining experimental data, which is essential for the definitive characterization of this compound. The combination of predicted data and standardized methodologies outlined in this guide will aid in the successful identification and analysis of this compound in various scientific endeavors.

An In-depth Technical Guide to (2-Propylphenyl)methanamine Derivatives and Analogs as S1P1 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a representative class of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists, using ethanolamine-based derivatives as a case study for analogs of (2-Propylphenyl)methanamine. The S1P1 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking. Agonism of S1P1 leads to the internalization of the receptor, effectively sequestering lymphocytes in secondary lymphoid organs and thereby producing a potent immunomodulatory effect. This mechanism has led to the successful development of S1P1 agonists for the treatment of autoimmune diseases such as multiple sclerosis. This document details the structure-activity relationships (SAR), pharmacological effects, underlying signaling pathways, and detailed experimental protocols relevant to the discovery and characterization of these compounds.

Introduction: The S1P1 Receptor as a Therapeutic Target

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that signals through a family of five GPCRs, S1P1-5.[1] The S1P1 receptor is expressed on various cell types, including lymphocytes, endothelial cells, and neurons. Its role in controlling the egress of lymphocytes from lymph nodes into the circulatory system is a key physiological process.[2] When an agonist binds to S1P1 on a lymphocyte, it induces receptor internalization and degradation. This renders the lymphocyte unresponsive to the natural S1P gradient that normally guides its exit from the lymph node, leading to lymphocyte sequestration and a reduction in circulating lymphocytes.[3] This targeted immunomodulation, without causing broad immunosuppression, makes S1P1 an attractive target for autoimmune and inflammatory disorders.

The development of potent and selective S1P1 agonists is a key objective in modern drug discovery. The ideal candidate would exhibit high affinity and efficacy at the S1P1 receptor while minimizing activity at other S1P subtypes, particularly S1P3, which is associated with adverse cardiovascular effects like bradycardia. This guide explores the key aspects of a class of S1P1 agonists structurally analogous to this compound, focusing on the critical data and methodologies required for their evaluation.

Structure-Activity Relationships (SAR) and Data Presentation

The exploration of SAR is fundamental to optimizing lead compounds into clinical candidates. For S1P1 agonists, key structural modifications typically involve three regions: a "headgroup" that interacts with the polar part of the S1P binding pocket, a linker, and a lipophilic "tail" that occupies a hydrophobic channel within the receptor.

This guide uses a series of ethanolamine-based S1P1 agonists as a representative analog class to this compound derivatives. The following tables summarize the quantitative data for these compounds, highlighting the impact of structural modifications on their potency and selectivity.

Table 1: In Vitro Potency and Selectivity of Ethanolamine-Based S1P1 Agonists

| Compound ID | R Group (Substitution on Phenyl Ring) | S1P1 EC50 (nM) [GTPγS Assay] | S1P3 EC50 (nM) [GTPγS Assay] | Selectivity Ratio (S1P3/S1P1) |

| 1a | 4-Octyl | 5.2 | >10000 | >1923 |

| 1b | 4-(Trifluoromethoxy) | 1.5 | >10000 | >6667 |

| 1c | 4-Cyclohexylmethoxy | 0.8 | 890 | 1113 |

| 1d | 3-Phenoxy | 0.5 | 560 | 1120 |

| 1e | 3-(4-Chlorophenoxy) | 0.3 | 350 | 1167 |

| 1f | 3-Benzyloxy | 0.6 | 650 | 1083 |

Data adapted from representative studies on ethanolamine-based S1P1 agonists. EC50 values represent the concentration of the compound that elicits a half-maximal response in a GTPγS functional assay.

Table 2: In Vivo Pharmacodynamic Effect of Lead Compounds in Rats

| Compound ID | Dose (mg/kg, oral) | Maximum Lymphocyte Reduction (%) | Duration of Action (h) |

| 1d | 1 | ~70% | > 24 |

| 1e | 0.3 | ~65% | > 24 |

Data illustrates the ability of potent and selective compounds to induce lymphopenia, the desired pharmacodynamic effect, in an in vivo model.

Signaling Pathways and Visualization

Upon agonist binding, the S1P1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. Understanding these pathways is crucial for interpreting compound activity and predicting potential on-target effects.

S1P1 Receptor-Mediated Signaling

The S1P1 receptor couples exclusively to the Gαi/o family of heterotrimeric G proteins.[1] Activation leads to the dissociation of the Gαi and Gβγ subunits, which then modulate various downstream effectors:

-

Gαi Subunit: Inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

-

Gβγ Subunit: Activates the Phosphoinositide 3-kinase (PI3K)–Akt pathway, which is crucial for cell survival and proliferation. It also activates the Ras-MAPK (ERK) pathway and small GTPases like Rac, which are involved in cell migration and cytoskeletal rearrangements.[4]

A critical event following agonist binding is the recruitment of β-arrestin. β-arrestin binding sterically hinders further G protein coupling (desensitization) and targets the receptor for clathrin-mediated endocytosis, which is the direct mechanism leading to the functional antagonism and lymphocyte sequestration.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of novel chemical entities. The following sections provide methodologies for key assays used to characterize S1P1 receptor agonists.

Synthesis of a Representative this compound Analog

The primary synthetic route to this compound and its N-alkylated analogs is reductive amination. This involves the reaction of 2-propylbenzaldehyde with an appropriate amine (or ammonia) in the presence of a reducing agent.

Protocol: Synthesis of N-((2-propylphenyl)methyl)propan-1-amine

-

Reaction Setup: To a solution of 2-propylbenzaldehyde (1.0 mmol, 1 equiv.) in 10 mL of methanol in a round-bottom flask, add propylamine (1.2 mmol, 1.2 equiv.).

-

Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 mmol, 1.5 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of 10 mL of water. Reduce the volume of the solvent in vacuo to remove the methanol.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-((2-propylphenyl)methyl)propan-1-amine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

GTPγS Binding Assay (Functional Agonism)

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi proteins upon agonist stimulation.

Protocol:

-

Membrane Preparation: Use membranes prepared from cells stably expressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer: Prepare an assay buffer consisting of 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% fatty acid-free BSA.

-

Reaction Mixture: In a 96-well plate, add in order:

-

50 µL of assay buffer containing various concentrations of the test compound.

-

20 µL of GDP (10 µM final concentration).

-

20 µL of cell membranes (5-10 µg protein/well).

-

Incubate for 15 minutes at 30 °C.

-

-

Initiate Reaction: Add 10 µL of [³⁵S]GTPγS (0.1 nM final concentration) to each well to start the reaction.

-

Incubation: Incubate the plate for 30 minutes at 30 °C with gentle shaking.

-

Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Millipore GF/B) using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the scintillation counts against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment / Receptor Internalization Assay

This assay quantifies the recruitment of β-arrestin to the activated S1P1 receptor, a key step leading to receptor internalization. Technologies like DiscoveRx's PathHunter® enzyme fragment complementation (EFC) are commonly used.[5]

Protocol (PathHunter® EFC Assay):

-

Cell Plating: Plate PathHunter® S1P1 cells (e.g., HEK293 or U2OS cells co-expressing S1P1-ProLink and β-arrestin-Enzyme Acceptor) in a 96-well white, clear-bottom plate and incubate overnight.

-

Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the compounds to the cells and incubate for 60-90 minutes at 37 °C.

-

Signal Detection: Add the PathHunter® detection reagent mixture to each well and incubate for 60 minutes at room temperature in the dark.

-

Measurement: Read the chemiluminescent signal on a plate reader.

-

Data Analysis: Calculate the percentage of activity relative to a maximal response from a reference agonist (e.g., S1P). Plot the response against the compound concentration to determine the EC50 value for β-arrestin recruitment.

Conclusion

The development of this compound derivatives and their analogs as selective S1P1 receptor agonists represents a promising therapeutic strategy for a range of autoimmune diseases. Success in this area relies on a deep, integrated understanding of the compound's structure-activity relationship, its interaction with the complex S1P1 signaling network, and the application of robust, reproducible experimental methodologies. The data and protocols presented in this guide, using a representative ethanolamine series, provide a foundational framework for researchers engaged in the discovery and optimization of novel S1P1-targeted immunomodulators. A continued focus on maximizing S1P1 selectivity while engineering favorable pharmacokinetic and pharmacodynamic properties will be critical for the next generation of therapies in this class.

References

- 1. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Structure-Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 4. Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Theoretical Investigation into the Conformational Landscape of (2-Propylphenyl)methanamine: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Propylphenyl)methanamine is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for predicting its physicochemical properties, biological activity, and interactions with other molecules. This technical guide outlines a comprehensive theoretical approach for the detailed structural and conformational analysis of this compound. The methodologies presented are based on established quantum chemical calculations and computational chemistry techniques, drawing parallels from studies on analogous substituted benzylamine systems. This document serves as a roadmap for researchers seeking to perform similar in-silico investigations.

Introduction

The conformational flexibility of a molecule is a critical determinant of its function. For molecules like this compound, rotations around single bonds give rise to various spatial arrangements of atoms, known as conformers, each with a distinct energy level.[1] The relative populations of these conformers at a given temperature are governed by their thermodynamic stabilities. Identifying the low-energy conformers is crucial for understanding reaction mechanisms, designing more potent drug candidates, and engineering novel materials.

Theoretical and computational chemistry provide powerful tools to explore the potential energy surface of a molecule and to characterize its stable conformations.[2] Methods such as molecular mechanics, semi-empirical methods, and ab initio and density functional theory (DFT) calculations are routinely employed for this purpose.[3][4] This guide will detail a systematic workflow for the theoretical study of this compound, from initial conformational searches to the detailed analysis of its structural parameters.

Key Structural Parameters and Conformational Degrees of Freedom

The primary conformational flexibility in this compound arises from the rotation around several key single bonds. The most significant of these are the torsion angles (also known as dihedral angles) that define the orientation of the propyl and aminomethyl substituents relative to the phenyl ring and to each other.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Significance |

| τ1 (Car-Car-Cβ-Cα) | Defines the orientation of the propyl group relative to the phenyl ring. | High |

| τ2 (Car-Cβ-Cα-H) | Describes the rotation of the methyl group at the end of the propyl chain. | Moderate |

| τ3 (Car-Car-Cγ-N) | Defines the orientation of the aminomethyl group relative to the phenyl ring. | High |

| τ4 (Car-Cγ-N-H) | Describes the rotation of the amino group. | High |

Note: The atom numbering (α, β, γ) is for descriptive purposes.

The interplay of these rotations, influenced by steric hindrance and electronic effects, determines the overall shape and energy of the molecule.[1]

Proposed Computational Workflow

A robust computational investigation into the structure of this compound would typically follow a multi-step process, starting with a broad exploration of the conformational space and progressively refining the calculations to obtain high-accuracy data for the most stable conformers.

Caption: A typical computational workflow for the theoretical study of a flexible molecule.

Detailed Methodologies

Conformational Search

The initial step involves a systematic search for all possible low-energy conformations. Due to the number of rotatable bonds, a comprehensive scan of the potential energy surface is necessary.

-

Protocol:

-

Generate an initial 3D structure of this compound.

-

Perform a conformational search using a molecular mechanics force field such as MMFF94. This method is computationally inexpensive and suitable for exploring a large conformational space.

-

The search can be conducted by systematically rotating the key dihedral angles (τ1, τ3) in increments (e.g., 30°) and performing an energy minimization at each step.

-

All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are saved for further analysis.

-

Quantum Chemical Calculations

The geometries and energies of the conformers identified in the initial search are then refined using more accurate quantum chemical methods.

-

Protocol:

-

Initial Optimization: The geometries of the selected conformers are optimized using a semi-empirical method (e.g., PM7) or a computationally less demanding DFT method (e.g., B3LYP with a minimal basis set like STO-3G). This step serves to refine the initial structures.

-

DFT Optimization: A more robust geometry optimization is then performed using Density Functional Theory (DFT) with a larger basis set, such as B3LYP/6-31G*. This level of theory generally provides a good balance between accuracy and computational cost for structural parameters.[3]

-

Frequency Calculations: For the optimized structures, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the structures correspond to true energy minima. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory or a larger basis set, for instance, B3LYP/6-311++G(d,p).

-

Presentation of Quantitative Data

The results of the theoretical calculations should be presented in a clear and organized manner to facilitate comparison and interpretation.

Geometric Parameters

The key geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformers should be tabulated.

Table 2: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Illustrative)

| Parameter | Bond/Angle | Value (B3LYP/6-31G*) |

| Bond Length (Å) | Car-Cβ | 1.52 |

| Cβ-Cα | 1.54 | |

| Car-Cγ | 1.51 | |

| Cγ-N | 1.47 | |

| Bond Angle (°) | Car-Car-Cβ | 121.0 |

| Car-Cβ-Cα | 112.5 | |

| Car-Car-Cγ | 120.5 | |

| Car-Cγ-N | 113.0 | |

| Dihedral Angle (°) | τ1 (Car-Car-Cβ-Cα) | +/- 90 |

| τ3 (Car-Car-Cγ-N) | +/- 60, 180 |

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from the calculations. Studies on similar benzylamines suggest that the torsion angle of the aminomethyl group relative to the ring is often around 90 degrees.[5]

Energetic and Thermodynamic Data

The relative energies and thermodynamic properties of the different conformers are crucial for determining their relative populations.

Table 3: Calculated Relative Energies and Thermodynamic Data for Low-Energy Conformers of this compound (Illustrative)

| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 0.00 | 0.00 | 75.3 |

| 2 | 0.85 | 0.90 | 15.2 |

| 3 | 1.50 | 1.65 | 9.5 |

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Advanced Analyses

To gain deeper insights into the electronic structure and properties of this compound, further analyses can be performed.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding and hyperconjugation.[4]

-

Calculation of Spectroscopic Properties: The simulation of infrared (IR) and nuclear magnetic resonance (NMR) spectra can aid in the experimental characterization of the molecule. Calculated chemical shifts can be compared with experimental data to validate the computed structures.[3]

Conclusion

The theoretical study of this compound, following the comprehensive workflow outlined in this whitepaper, can provide invaluable insights into its conformational preferences and structural properties. By combining conformational searches with high-level quantum chemical calculations, a detailed understanding of the molecule's potential energy surface can be achieved. The resulting data on geometry, energetics, and electronic structure are essential for rationalizing its chemical behavior and for guiding future research in drug design and materials science. This methodological guide provides a robust framework for researchers to conduct similar theoretical investigations on this and other flexible molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors [mdpi.com]

- 3. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Quantum Chemical Calculation Studies on 4-Phenyl-1-(Propan-2-Ylidene)Thiosemicarbazide | Semantic Scholar [semanticscholar.org]

- 5. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

Navigating the Physicochemical Landscape of (2-Propylphenyl)methanamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

(2-Propylphenyl)methanamine, a substituted benzylamine derivative, presents a unique set of physicochemical properties that are critical to its handling, formulation, and development as a potential therapeutic agent. This in-depth technical guide provides a comprehensive overview of the available data and predictive analysis of its solubility and stability, drawing upon information from structurally similar compounds where direct data is limited. This guide also outlines detailed experimental protocols for the determination of these key parameters and visualizes the logical workflow for stability testing.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in its scientific exploration. While specific experimental data for this compound is scarce, its structural similarity to benzylamine allows for informed predictions.

Predicted Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on the general principles of amine chemistry and data from related compounds like benzylamine, the following solubility profile for this compound can be anticipated. The presence of the propyl group is expected to increase its lipophilicity compared to benzylamine.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous | ||

| Water | Sparingly soluble to slightly soluble | The aromatic ring and propyl group contribute to hydrophobicity, while the primary amine can engage in hydrogen bonding with water.[1][2][3][4] |

| Acidic (e.g., 0.1 N HCl) | Soluble | As a basic compound (pKa of benzylammonium ion is ~9.34), it will form a soluble salt in acidic conditions.[5][6] |

| Basic (e.g., 0.1 N NaOH) | Poorly soluble | In basic conditions, the amine will be in its free base form, which is less soluble in water. |

| Organic | ||

| Polar Protic (e.g., Ethanol, Methanol) | Miscible/Very Soluble | The amine group can hydrogen bond with the solvent.[5][6][7] |

| Polar Aprotic (e.g., Acetone, Acetonitrile) | Very Soluble | The compound's polarity allows for favorable interactions.[5][6] |

| Non-polar (e.g., Diethyl ether, Benzene, Chloroform) | Soluble | The aromatic ring and alkyl chain contribute to van der Waals interactions with non-polar solvents.[5][6] |

For a quantitative reference, the solubility of the parent compound, benzylamine, is presented below.

Table 2: Quantitative Solubility of Benzylamine

| Solvent | Solubility | Reference |

| Water | Miscible (1.00 x 10^6 mg/L at 20°C) | [8][9] |

| Ethanol | Miscible | [5][6] |

| Diethyl ether | Miscible | [5][6] |

| Acetone | Very Soluble | [5][8] |

| Benzene | Soluble | [5][8] |

| Chloroform | Soluble | [5] |

Intrinsic Stability and Degradation Pathways

The stability of a drug substance is paramount to ensure its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[10] While specific stability data for this compound is not publicly available, the known chemistry of benzylamines provides a strong indication of its likely degradation pathways. Benzylamines are known to be susceptible to oxidation.[11][12][13]

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Likely Degradation Products |

| Hydrolytic | ||

| Acidic (e.g., 0.1 N HCl, heat) | Likely Stable | Minimal degradation expected. |

| Neutral (e.g., Water, heat) | Likely Stable | Minimal degradation expected. |

| Basic (e.g., 0.1 N NaOH, heat) | Likely Stable | Minimal degradation expected. |

| Oxidative (e.g., 3% H₂O₂, room temp) | Susceptible to Degradation | Imines, Aldehydes (2-Propylbenzaldehyde), Carboxylic Acids (2-Propylbenzoic acid).[11][12][14][15] |

| Photolytic (e.g., UV/Vis light exposure) | Potential for Degradation | Oxidative degradation products, potential for ring modifications. |

| Thermal (e.g., Dry heat) | Stable at moderate temperatures | Decomposition at high temperatures (benzylamine decomposition starts around 650°C).[16] |

Experimental Protocols

To definitively determine the solubility and stability of this compound, rigorous experimental evaluation is necessary. The following are detailed, generalized protocols based on industry best practices and regulatory guidelines.

Protocol 1: Determination of Aqueous and Organic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Purified water (pH ~7)

-

0.1 N Hydrochloric acid (HCl)

-

0.1 N Sodium hydroxide (NaOH)

-

Ethanol, Methanol, Acetone, Acetonitrile, Diethyl ether, Toluene

-

Calibrated analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Validated HPLC method for quantification of this compound

-

pH meter

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let undissolved particles settle.

-

Centrifuge the samples to further separate the solid phase from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

For aqueous solutions, measure the pH of the saturated solution.

-

Calculate the solubility in mg/mL or mol/L.

Protocol 2: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity)

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[17]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).[17] Withdraw samples at various time points. Neutralize the samples before HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at elevated temperature (e.g., 60°C) for a specified period. Withdraw samples at various time points. Neutralize the samples before HPLC analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified period (e.g., up to 24 hours).[10] Withdraw samples at various time points.

-

Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 80°C) for a specified period. Dissolve the stressed solid in a suitable solvent for analysis.

-

Thermal Degradation (Solution): Store the stock solution at an elevated temperature (e.g., 60°C) for a specified period.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[17]

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Determine the retention times and peak areas of any degradation products.

-

Assess peak purity of the parent compound to ensure no co-eluting peaks.

-

If significant degradation is observed, further studies (e.g., LC-MS) can be conducted to identify the structure of the degradation products.

-

Visualization of Experimental Workflow

A clear understanding of the experimental process is crucial for successful execution. The following diagram illustrates the general workflow for a forced degradation study.

This comprehensive guide provides a foundational understanding of the solubility and stability of this compound. While predictive data based on structural analogs is invaluable, the provided experimental protocols offer a clear path for generating the empirical data necessary for informed decision-making in research and drug development.

References

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. Why are amines soluble in nature? [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Benzylamine - Wikipedia [en.wikipedia.org]

- 6. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 7. Benzylamine, 99%, pure | Fisher Scientific [fishersci.ca]

- 8. Benzylamine | 100-46-9 | Benchchem [benchchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ias.ac.in [ias.ac.in]

- 13. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Technical Guide to the Reactivity of the Amine Group in (2-Propylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Propylphenyl)methanamine is a primary amine featuring a benzylamine scaffold with an ortho-propyl substituent. This structural characteristic, specifically the ortho-alkylation, introduces steric considerations that influence the reactivity of the primary amine group. This technical guide provides an in-depth exploration of the key reactions involving the amine functionality of this compound. It covers fundamental reactions such as N-acylation, N-alkylation, and reductive amination, which are pivotal in the synthesis of derivatives for pharmaceutical and research applications. This document outlines generalized experimental protocols and discusses the expected impact of the ortho-propyl group on reaction outcomes. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide leverages established principles of benzylamine chemistry and data from analogous ortho-substituted systems to provide a predictive overview of its reactivity profile.

Introduction: The Structural Context of this compound

This compound belongs to the class of benzylamines. The reactivity of the primary amine group (-NH₂) is central to its utility as a chemical building block. The lone pair of electrons on the nitrogen atom confers nucleophilic and basic properties, making it susceptible to a range of electrophilic reagents.

A critical feature of this molecule is the propyl group at the ortho position of the phenyl ring. This substituent is expected to exert a significant "ortho effect," primarily through steric hindrance. This steric crowding can modulate the accessibility of the amine's lone pair, thereby influencing reaction rates and, in some cases, the feasibility of certain transformations compared to its meta- or para-substituted isomers or unsubstituted benzylamine.[1][2][3]

Core Reactivity of the Amine Group

The primary amine of this compound is a versatile functional group for the synthesis of a variety of derivatives. The principal reactions include acylation to form amides, alkylation to yield secondary and tertiary amines, and reductive amination to create more complex amine structures.

N-Acylation: Synthesis of Amides

The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides provides a straightforward route to N-substituted amides. This reaction is typically rapid and high-yielding. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Logical Relationship: N-Acylation Pathway

Caption: General pathway for the N-acylation of this compound.

Table 1: Representative Quantitative Data for N-Acylation of Amines

| Entry | Amine Substrate | Acylating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Thiophen-2-amine | Bromoacetyl bromide | 1,4-Dioxane | 60 | [4] |

| 2 | Benzylamine | Acetyl Chloride | - | - | [5] |

| 3 | Methylamine | Ethanoyl Chloride | Concentrated Solution | - | [6] |

Note: Data for closely related amine acylation reactions are provided as representative examples due to the absence of specific data for this compound.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

This compound can be alkylated using alkyl halides. However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[7][8] The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction.[7] The steric hindrance from the ortho-propyl group may slightly mitigate the rate of subsequent alkylations compared to less hindered amines. Selective mono-alkylation can often be achieved by using a large excess of the primary amine or through specific methodologies like reductive amination.[7][9]

Experimental Workflow: N-Alkylation and the Challenge of Polyalkylation

Caption: Reaction cascade illustrating the potential for polyalkylation.

Table 2: Representative Conditions for N-Alkylation of Primary Amines

| Entry | Amine | Alkylating Agent | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|---|---|

| 1 | Primary Amine Hydrobromide | Alkyl Bromide | K₂CO₃ | Acetonitrile | Selective Monoalkylation | [9] |

| 2 | Ammonia | Bromoethane | Na₂CO₃ | Ethanol | Mixture of amines | [5] |

Note: These represent general strategies for controlling or observing the outcome of N-alkylation.

Reductive Amination: A Controlled Route to N-Alkylation

Reductive amination is a highly effective two-step, often one-pot, procedure for the synthesis of secondary and tertiary amines.[6][10] It involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. This method circumvents the issue of polyalkylation associated with direct alkylation using alkyl halides.[11][12] A variety of reducing agents can be employed, with sodium triacetoxyborohydride and sodium cyanoborohydride being common choices due to their selectivity for the imine over the carbonyl starting material.[6]

Experimental Workflow: Reductive Amination

Caption: The two-stage process of reductive amination.

Table 3: Representative Yields for Reductive Amination Reactions | Entry | Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Benzylamine | Various Aldehydes/Ketones | Benzylamine-borane | THF | Good |[10] | | 2 | Aniline | Cyclohexanone | NaBH₄ / [Et₃NH][HSO₄] | Ionic Liquid | 94 |[13] | | 3 | N-methylaniline | Acetophenone analogues | Trichlorosilane/TMEDA | - | Good to High |[14] | Note: Yields are presented for analogous systems to indicate the general efficiency of reductive amination.

Experimental Protocols

The following are generalized experimental protocols for the key reactions of this compound. These should be adapted and optimized for specific substrates and scales.

General Protocol for N-Acylation (Schotten-Baumann Conditions)

-

Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base (1.1 to 1.5 eq.), typically an aqueous solution of sodium hydroxide or an organic base like triethylamine, to the solution.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add the acyl chloride (1.0 to 1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, perform an aqueous workup. Quench with water, separate the organic layer, wash with dilute acid, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.

General Protocol for Reductive Amination

-

To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol, add acetic acid (catalytic to 1.1 eq.).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

This compound in Drug Discovery

Primary amines like this compound are valuable starting materials, or "building blocks," in drug discovery.[15][16] Their ability to undergo the reactions described above allows for the systematic synthesis of libraries of related compounds (e.g., amides and substituted amines). These libraries can then be screened for biological activity against various therapeutic targets. The ortho-propyl group provides a specific steric and lipophilic profile that can be exploited to fine-tune the binding of a potential drug molecule to its target protein.

Logical Relationship: Role as a Building Block

References

- 1. Ortho effect - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 11. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

- 12. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. bohrium.com [bohrium.com]

- 15. researchgate.net [researchgate.net]

- 16. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Substituted Phenylethylamine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of substituted phenylethylamine compounds, a broad class of organic compounds based on the phenethylamine structure. Many of these molecules are psychoactive and modulate monoamine neurotransmitter systems, making them a subject of intense interest in medicinal chemistry and pharmacology.[1] This document details their structure-activity relationships (SAR), pharmacological effects, and the experimental protocols used to characterize them.

Core Structure and Classification

Substituted phenethylamines are derivatives of phenethylamine, which consists of a phenyl ring connected to an amino group via a two-carbon sidechain.[1] The diverse pharmacological effects of this class arise from the substitution of hydrogen atoms at various positions on the phenyl ring, the ethyl sidechain (at the alpha (α) and beta (β) positions), or the amino group (N).[1]

Key subclasses include:

-

Amphetamines: Substituted at the alpha position with a methyl group.[1]

-

Cathinones: Feature a ketone group at the beta position.[1]

-

2C Series: Characterized by methoxy groups at the 2 and 5 positions of the phenyl ring and various substitutions at the 4 position.[2]

-

N-Benzyl Phenethylamines (NBOMes): These compounds have a benzyl group attached to the nitrogen atom, which can dramatically increase binding affinity and functional activity at serotonin receptors.[3][4]

Caption: Core phenylethylamine structure and key substitution points.

Pharmacology and Mechanism of Action

Most psychoactive substituted phenethylamines exert their effects by interacting with monoamine neurotransmitter systems, particularly serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[1] However, no single mechanism of action is common to all members of this class.[1]

A primary target for many hallucinogenic phenethylamines is the serotonin 5-HT2A receptor .[5][6] Agonism at this G-protein coupled receptor (GPCR) is a key initiator of the psychedelic effects. The 5-HT2A receptor is primarily coupled to the Gq signaling pathway.

Caption: Simplified 5-HT2A receptor Gq signaling cascade.

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of a phenethylamine and its biological activity is complex and a subject of extensive research.

-

Phenyl Ring Substitutions: Nonpolar substituents like halogens (I, Br, Cl) and small alkyl groups at the 4-position of the phenyl ring generally increase affinity for the 5-HT2A receptor.[3] In contrast, hydrogen-bond donors such as -OH or -NH2 at this position tend to decrease affinity significantly.[3] The 2,5-dimethoxy substitution pattern is a hallmark of many potent hallucinogens (e.g., the 2C-x series).[4]

-

Sidechain Substitutions: A methyl group at the α-position (as in amphetamines) often increases stimulant properties and can confer resistance to metabolism by monoamine oxidase (MAO).

-

N-Substitutions: While simple N-alkylation (e.g., N-methyl, N-ethyl) typically reduces hallucinogenic activity, N-benzyl substitution, particularly with a 2-methoxybenzyl group (NBOMes), dramatically enhances both binding affinity and functional potency at 5-HT2A receptors.[3][4]

Quantitative Pharmacological Data

The following tables summarize binding affinity (Ki) and functional potency (EC50) data for selected substituted phenethylamines at human serotonin receptors. Lower values indicate higher affinity or potency.

Table 1: Binding Affinities (Ki, nM) of 2C-T Compounds at Monoamine Receptors

| Compound | 5-HT2A | 5-HT2B | 5-HT2C | hDAT | hSERT | hNET |

|---|---|---|---|---|---|---|

| 2C-T-2 | 47 | 1.8 | 13 | >10,000 | 2,200 | 8,800 |

| 2C-T-4 | 140 | 1.4 | 44 | >10,000 | 8,900 | >10,000 |

| 2C-T-7 | 37 | 0.7 | 13 | >10,000 | 5,400 | 9,900 |

| 2C-T-21 | 81 | 1.0 | 33 | >10,000 | 6,300 | >10,000 |

Data sourced from Rickli et al. (2015) as presented in a study on 4-thio-substituted phenethylamines.[7]

Table 2: Functional Potencies (EC50, nM) of N-Benzyl Phenethylamines (Calcium Mobilization Assay)

| Compound | 4-Substituent | N-Substituent | 5-HT2A EC50 | 5-HT2C EC50 |

|---|---|---|---|---|

| 7b | -CH3 | 2-hydroxybenzyl | 0.26 | 0.81 |

| 8b | -CH2CH3 | 2-hydroxybenzyl | 0.49 | 1.8 |

| 9b | -CH2CH2CH3 | 2-hydroxybenzyl | 3.3 | 20 |

| 11d | -SCH2CH3 | 2,3-methylenedioxybenzyl | 0.057 | 0.063 |

Data represents a selection from a study on N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.[3]

Key Experimental Protocols

Characterizing the pharmacological profile of substituted phenethylamines involves a variety of in vitro and in vivo assays. Below are methodologies for two foundational in vitro experiments.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a compound for a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) for binding to receptors in a cell membrane preparation.

Methodology:

-

Membrane Preparation: Cells (e.g., HEK293) stably expressing the target receptor are cultured, harvested, and homogenized in a buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended to a specific protein concentration.

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Separation: After reaching equilibrium, the reaction is terminated. Bound and unbound radioligands are separated, typically by rapid vacuum filtration through a glass fiber filtermat, which traps the membranes and bound radioligand.[8]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.[6]

Caption: Standard workflow for a radioligand receptor binding assay.

Functional Assay (e.g., Calcium Mobilization)

Functional assays measure the biological response initiated by a compound binding to a receptor. For Gq-coupled receptors like 5-HT2A, this can be measured by quantifying the release of intracellular calcium.

Methodology:

-

Cell Culture: Cells expressing the receptor of interest are plated in a multi-well plate. They are often loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The plate is placed in a specialized reader, such as a FLIPR (Fluorometric Imaging Plate Reader). The test compound is added at various concentrations to the wells.

-

Signal Detection: Upon receptor activation by an agonist, the Gq pathway leads to IP3 production and subsequent release of calcium from intracellular stores. This increase in cytosolic calcium concentration causes a change in the fluorescence of the loaded dye. The reader detects this change in real-time.

-

Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. A dose-response curve is generated, from which the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximum effect) are determined. This provides information on the compound's potency and efficacy.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. 2C or not 2C: phenethylamine designer drug review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 6. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (2-Propylphenyl)methanamine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals